Diucomb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63764-56-7 |

|---|---|

Molecular Formula |

C27H27ClN10O4S2 |

Molecular Weight |

655.2 g/mol |

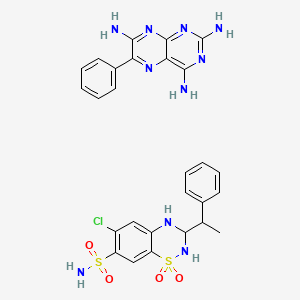

IUPAC Name |

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |

InChI |

InChI=1S/C15H16ClN3O4S2.C12H11N7/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h2-9,15,18-19H,1H3,(H2,17,20,21);1-5H,(H6,13,14,15,17,18,19) |

InChI Key |

PPEIWEFBEQYYSC-UHFFFAOYSA-N |

SMILES |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Canonical SMILES |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Synonyms |

Diucomb hypertane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Diucomb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diucomb is a combination diuretic medication comprising Bemetizide, a thiazide diuretic, and Triamterene, a potassium-sparing diuretic. This guide delineates the discrete and synergistic mechanisms of action of its constituent compounds. Bemetizide primarily targets the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, inducing natriuresis and diuresis. Triamterene acts on the late distal convoluted tubule and collecting duct, specifically blocking the epithelial sodium channel (ENaC). This dual-action not only potentiates the diuretic and antihypertensive effects but also mitigates the risk of hypokalemia commonly associated with thiazide monotherapy. This document provides a comprehensive overview of the molecular pathways, quantitative clinical data, and the experimental methodologies employed to elucidate these mechanisms.

Introduction

Hypertension is a primary risk factor for cardiovascular disease, and diuretics are a foundational therapy for its management. Combination therapy is often employed to enhance efficacy and minimize adverse effects. This compound exemplifies this approach by pairing a thiazide diuretic with a potassium-sparing agent. Understanding the intricate molecular interactions of each component is paramount for optimizing therapeutic strategies and developing novel antihypertensive agents.

Mechanism of Action of Bemetizide

Bemetizide, as a member of the thiazide class of diuretics, exerts its primary effect on the distal convoluted tubule (DCT) of the nephron.

Molecular Target: The Na+/Cl- Cotransporter (NCC)

The principal molecular target of Bemetizide is the sodium-chloride cotransporter (NCC), a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium from the tubular fluid back into the blood.

Signaling Pathway and Physiological Effect

Bemetizide binds to the chloride-binding site of the NCC, competitively inhibiting the transport of both sodium and chloride ions across the apical membrane of the DCT cells. This inhibition leads to an increased concentration of Na+ and Cl- in the tubular fluid, which in turn osmotically retains water, leading to diuresis. The increased sodium load delivered to the collecting ducts stimulates the renin-angiotensin-aldosterone system, which can lead to potassium loss.

Mechanism of Action of Triamterene

Triamterene is classified as a potassium-sparing diuretic. Its site of action is further down the nephron, in the late distal convoluted tubule and the collecting duct.

Molecular Target: The Epithelial Sodium Channel (ENaC)

Triamterene directly blocks the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in these segments of the nephron.

Signaling Pathway and Physiological Effect

By physically obstructing the ENaC, Triamterene prevents the influx of sodium from the tubular fluid into the principal cells. This inhibition of sodium reabsorption has a mild diuretic effect. Crucially, the reabsorption of sodium through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium into the urine. By blocking this initial sodium influx, Triamterene reduces the lumen-negative potential, thereby decreasing the driving force for potassium excretion and leading to potassium retention.

Synergistic Action and Clinical Implications

The combination of Bemetizide and Triamterene in this compound results in a synergistic antihypertensive effect and a more balanced electrolyte profile.

Diucomb: A Technical Guide to its Core Components - Bemetizide and Triamterene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the active pharmaceutical ingredients in Diucomb: Bemetizide and Triamterene. This compound is a combination diuretic medication used in the management of hypertension and edema.[1][2][3][4] This document details the scientific underpinnings of each component, presenting quantitative data, experimental protocols, and visual representations of their pharmacological pathways.

Triamterene

Discovery and Background

Triamterene is a potassium-sparing diuretic.[1] Its development arose from research into pteridine derivatives, a class of compounds that includes naturally occurring substances like folic acid and riboflavin.[1] Scientists at Smith Kline and French Laboratories initiated a medicinal chemistry campaign to explore the renal effects of such compounds, leading to the discovery of Triamterene.[1] The initial clinical studies were published in 1961, and by 1964, it was launched as a standalone agent under the brand name Dyrenium.[1] Subsequently, it was combined with thiazide diuretics, like hydrochlorothiazide and bemetizide, to counteract the potassium-losing effect of the latter.[1]

Synthesis Pathway

The synthesis of Triamterene (2,4,7-triamino-6-phenylpteridine) is a multi-step process.[5] A common pathway involves the following key steps:

-

Formation of 2,4,6-triaminopyrimidine: This intermediate is synthesized by the reaction of guanidine with malonodinitrile.[5][6]

-

Nitrosation: The 2,4,6-triaminopyrimidine then undergoes nitrosation with nitric acid to form 5-nitroso-2,4,6-triaminopyrimidine.[5]

-

Cyclization: The final step is the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in the presence of a base like sodium methoxide, which leads to the cyclization and formation of the Triamterene molecule.[5]

A patented method for the preparation of Triamterene involves the reaction of 5-nitroso-2,4,6-triaminopyrimidine and benzyl acetonitrile in an aprotic polar solvent with a base catalyst, followed by heating and subsequent purification.[7]

Mechanism of Action

Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located on the luminal side of the collecting tubule in the kidney.[1][8][9] This action is independent of aldosterone.[10] By inhibiting ENaC, Triamterene prevents the reabsorption of sodium from the urine into the blood.[1][8] This leads to a modest increase in sodium and water excretion.[8] Crucially, this blockage of sodium influx reduces the electrical potential across the cell membrane that normally drives potassium secretion into the urine.[1][8] The net result is a decrease in potassium excretion, hence its classification as a potassium-sparing diuretic.[11]

References

- 1. Triamterene - Wikipedia [en.wikipedia.org]

- 2. [Long-term efficacy and side effect profile of a low-dose bemetizid-triamterene combination in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Triamterene and Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]

- 5. Triamterene synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 7. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]

- 8. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Triamterene (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

No Publicly Available In Vitro Studies Found for "Diucomb"

Despite a comprehensive search of scientific literature and preclinical research databases, no specific information, data, or experimental protocols related to early in vitro studies of a compound referred to as "Diucomb" could be identified. This suggests that "this compound" may be a very new or internal codename for a compound not yet disclosed in public scientific forums, or potentially a misspelling of another agent.

The initial investigation aimed to collate and analyze data on the efficacy, mechanism of action, and toxicity of this compound from its early in vitro assessments. The objective was to present this information in a detailed technical guide for researchers, scientists, and drug development professionals, complete with structured data tables, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

However, the absence of any specific mentions of "this compound" in the public domain, including scientific publications and preclinical study databases, precludes the creation of the requested in-depth guide. The search yielded general articles on the methodologies of in vitro and preclinical studies, the mechanisms of action of other unrelated compounds, and the challenges of translating preclinical findings to clinical trials. None of the retrieved resources contained any data or protocols specifically associated with "this compound."

It is possible that research on "this compound" is in a very early, confidential stage and has not yet been published. Alternatively, the name may be inaccurate. Without access to primary data, it is impossible to fulfill the user's request for a technical whitepaper, including quantitative data summaries, detailed experimental protocols, and the mandatory visualizations.

Further investigation would require a correct and publicly recognized name for the compound of interest. Once such information is available, a thorough analysis and compilation of the relevant in vitro data can be conducted to generate the requested technical guide.

An In-depth Technical Guide on the Core Components of Diucomb: Bemetizide and Triamterene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diucomb is a combination diuretic medication comprising two active pharmaceutical ingredients: Bemetizide and Triamterene. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanisms of action, and relevant experimental protocols for these two core components. The synergistic action of Bemetizide, a thiazide diuretic, and Triamterene, a potassium-sparing diuretic, allows for effective management of hypertension and edema while mitigating the risk of hypokalemia often associated with thiazide monotherapy.

Bemetizide: A Thiazide Diuretic

Bemetizide is a benzothiadiazine sulfonamide derivative that functions as a thiazide diuretic.[1] Its primary role is to increase the excretion of sodium and water from the body, thereby reducing blood volume and blood pressure.

Molecular Structure and Properties

The molecular structure of Bemetizide is characterized by a benzothiadiazine core.

Table 1: Physicochemical Properties of Bemetizide

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂ | [1] |

| Molecular Weight | 401.9 g/mol | [1] |

| IUPAC Name | 6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [1] |

| CAS Number | 1824-52-8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 3 | [1] |

| LogP | 2.0 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |

Mechanism of Action

Bemetizide exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl⁻) symporter in the distal convoluted tubule (DCT) of the nephron.[2] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increased excretion of these ions and, consequently, water. The increased delivery of sodium to the collecting duct can also lead to an increased excretion of potassium.[3]

Experimental Protocols

1.3.1. Synthesis of Benzothiadiazine Diuretics (General Protocol)

Materials:

-

Substituted 2-aminobenzenesulfonamide

-

Aldehyde or ketone (e.g., 1-phenylethan-1-one for a structure related to Bemetizide)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Dean-Stark apparatus

Procedure:

-

A mixture of the substituted 2-aminobenzenesulfonamide (1 equivalent), the aldehyde or ketone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired benzothiadiazine derivative.

1.3.2. Determination of Diuretic Activity

The diuretic activity of Bemetizide can be evaluated in animal models, such as rats, by measuring urine output and electrolyte excretion.[4]

Materials:

-

Wistar rats

-

Metabolic cages

-

Bemetizide solution

-

Control vehicle (e.g., saline)

-

Standard diuretic (e.g., furosemide)

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animals are fasted overnight with free access to water.

-

Rats are divided into control, standard, and test groups.

-

The test group receives an oral dose of Bemetizide, the standard group receives a known diuretic, and the control group receives the vehicle.

-

Animals are placed in individual metabolic cages.

-

Urine is collected at specified time intervals (e.g., 5 and 24 hours).

-

The total volume of urine is measured for each animal.

-

The concentrations of Na⁺, K⁺, and Cl⁻ in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

Diuretic activity is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

Triamterene: A Potassium-Sparing Diuretic

Triamterene is a pteridine derivative that acts as a potassium-sparing diuretic.[5] It is used in combination with thiazide diuretics to prevent the excessive loss of potassium.

Molecular Structure and Properties

The molecular structure of Triamterene features a pteridine ring system.

Table 2: Physicochemical Properties of Triamterene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₇ | [5] |

| Molecular Weight | 253.27 g/mol | [5] |

| IUPAC Name | 6-phenylpteridine-2,4,7-triamine | [5] |

| CAS Number | 396-01-0 | [5] |

| Melting Point | 316 °C | [5] |

| Solubility | Insoluble in water; soluble in dilute ammonia, dilute aqueous sodium hydroxide, and dimethylformamide; sparingly soluble in methanol. | [5] |

| pKa | 6.2 | [6] |

| LogP | 1.1 | [5] |

| Bioavailability | 30-70% | [5] |

| Protein Binding | 67% | [5] |

| Elimination Half-life | 1-2 hours (active metabolite 3 hours) | [5] |

Mechanism of Action

Triamterene directly blocks the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the nephron.[7] This blockage inhibits the reabsorption of sodium from the tubular fluid into the epithelial cells. By preventing sodium influx, Triamterene reduces the electrochemical gradient that drives potassium secretion into the urine, thus conserving potassium.[8]

Experimental Protocols

2.3.1. Synthesis of Triamterene

A common synthetic route for Triamterene involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide.[5]

Materials:

-

5-nitroso-2,4,6-triaminopyrimidine

-

Benzyl cyanide

-

Sodium methoxide

-

N,N-dimethylacetamide (DMAC)

-

Ethanol

Procedure:

-

To a reaction vessel, add DMAC, 5-nitroso-2,4,6-triaminopyrimidine, benzyl cyanide, and solid sodium hydroxide.

-

Stir the mixture at 20-30 °C.

-

Slowly add a solution of sodium ethoxide in ethanol over 1-2 hours.

-

After the addition is complete, slowly heat the mixture to 90-100 °C and maintain this temperature for 5 hours.

-

Cool the reaction mixture to 30 °C and filter to obtain crude Triamterene.

-

The crude product is purified by recrystallization from DMAC. The crude product is dissolved in hot DMAC (110-120 °C), filtered while hot, and the filtrate is cooled to 20-25 °C to crystallize the purified Triamterene.

-

The purified product is filtered and dried.

2.3.2. Assay of Triamterene in Pharmaceutical Formulations (USP Method)

The United States Pharmacopeia (USP) provides a high-performance liquid chromatography (HPLC) method for the assay of Triamterene in capsules.[7]

Chromatographic System:

-

Column: A suitable C18 column.

-

Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile.

-

Detector: UV detector at a wavelength of 254 nm.

Procedure:

-

Standard Preparation: Prepare a standard solution of USP Triamterene Reference Standard (RS) of a known concentration in the mobile phase.

-

Assay Preparation: Weigh and finely powder the contents of not fewer than 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Triamterene, to a 200-mL volumetric flask. Add a specified volume of acetonitrile and sonicate. Add boiling water, sonicate, and mix. Add acetic acid, sonicate, and mix. Add water, mix, and allow to cool.

-

Chromatography: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Calculation: Calculate the quantity of Triamterene in the portion of capsules taken based on the peak responses obtained from the Assay preparation and the Standard preparation.

Conclusion

Bemetizide and Triamterene are well-characterized diuretic agents with distinct yet complementary mechanisms of action. This guide has provided a detailed overview of their molecular structures, physicochemical properties, and the signaling pathways they modulate. The experimental protocols outlined for their synthesis and analysis are fundamental for quality control and further research in the development of diuretic therapies. The combination of these two agents in this compound represents a rational approach to achieving effective diuresis while maintaining electrolyte balance, a critical consideration in the long-term management of cardiovascular diseases. Further research into the nuanced interactions of these compounds at the molecular level may lead to the development of even more targeted and effective diuretic agents.

References

- 1. Bemetizide | C15H16ClN3O4S2 | CID 72070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The saluretic effect of the thiazide diuretic bemetizide in relation to the glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. njppp.com [njppp.com]

- 5. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

Potential Therapeutic Targets of Diucomb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of Diucomb, a pharmaceutical agent containing the active ingredient Triamterene. The primary therapeutic target is identified as the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance. This document outlines the mechanism of action, presents quantitative pharmacological data, details relevant experimental protocols for target validation, and provides visual representations of the core signaling pathway and experimental workflows.

Introduction

This compound, through its active component Triamterene, functions as a potassium-sparing diuretic. Its primary clinical applications are in the management of hypertension and edematous states such as congestive heart failure and liver cirrhosis[1][2][3]. Unlike many other diuretics, its mechanism does not rely on the inhibition of the Na-K-Cl cotransporter or aldosterone antagonism, but on the direct blockade of a specific ion channel, making its therapeutic targeting highly specific.

Primary Therapeutic Target: Epithelial Sodium Channel (ENaC)

The principal therapeutic target of Triamterene is the epithelial sodium channel (ENaC) [4]. ENaC is a transmembrane ion channel located on the apical membrane of epithelial cells in the late distal convoluted tubule and collecting duct of the kidney.

Mechanism of Action

Triamterene directly binds to and blocks the pore of the ENaC, preventing the influx of sodium ions from the tubular fluid into the epithelial cells[5][4]. This action has two primary consequences:

-

Diuresis: By inhibiting sodium reabsorption, Triamterene increases the concentration of sodium in the tubular fluid. This leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis) and a reduction in extracellular fluid volume.

-

Potassium-Sparing Effect: The reabsorption of positively charged sodium ions through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions into the urine. By blocking ENaC, Triamterene reduces this lumen-negative potential, thereby decreasing the driving force for potassium secretion and leading to its retention in the body[6][7].

The following diagram illustrates the mechanism of action of Triamterene at the cellular level.

References

- 1. Experimental animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Blood pressure lowering and potassium conservation by triamterene-hydrochlorothiazide and amiloride-hydrochlorothiazide in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of triamterene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in blood pressure, serum potassium and electrolytes with a combination of triamterene and a low dose of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of Diucomb

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diucomb is a combination diuretic medication comprising two active pharmaceutical ingredients: Triamterene and Bemetzide. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and cellular functions of each component. Triamterene is a potassium-sparing diuretic that directly inhibits the epithelial sodium channel (ENaC), while Bemetzide is a thiazide diuretic that blocks the Na-Cl cotransporter (NCC). Together, they produce a synergistic diuretic effect by acting on different segments of the nephron. This document collates available quantitative data, details relevant experimental protocols, and visualizes the core molecular pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Triamterene: A Potassium-Sparing Diuretic

Triamterene's primary biological function is to induce diuresis without promoting the excretion of potassium, a common side effect of other diuretic classes.

Mechanism of Action

The principal mechanism of action of Triamterene is the direct blockade of the epithelial sodium channel (ENaC) located in the luminal membrane of the principal cells in the late distal convoluted tubule and the collecting duct of the nephron[1][2][3]. By inhibiting ENaC, Triamterene reduces the reabsorption of sodium ions from the tubular fluid into the bloodstream[2]. This inhibition of sodium influx creates a less favorable electrochemical gradient for potassium secretion into the tubular lumen, thus resulting in potassium retention[2][4]. The diuretic effect is a consequence of the increased osmolarity of the tubular fluid due to the retained sodium, which leads to increased water excretion[1]. This action is independent of aldosterone antagonism[1].

Quantitative Biological Activity of Triamterene

The inhibitory potency of Triamterene on the epithelial sodium channel (ENaC) has been quantified under various experimental conditions. The following table summarizes the key inhibitory concentration (IC50) values.

| Target | Compound | IC50 Value | Experimental Conditions | Source |

| rat Epithelial Na+ Channel (rENaC) | Triamterene | 5 µM | Voltage: -90 mV | [5] |

| rat Epithelial Na+ Channel (rENaC) | Triamterene | 10 µM | Voltage: -40 mV | [5] |

| rat Epithelial Na+ Channel (rENaC) | Triamterene | 1 µM | pH: 6.5 | [5] |

| rat Epithelial Na+ Channel (rENaC) | Triamterene | 17 µM | pH: 8.5 | [5] |

| rat Epithelial Na+ Channel (rENaC) | p-hydroxytriamterene sulfuric acid ester | ~2x lower affinity than Triamterene | Not specified | [5] |

| rat Epithelial Na+ Channel (rENaC) | Triamterene Derivatives | 0.1 - 20 µM | Not specified | [5] |

Secondary Biological Activities of Triamterene

Beyond its primary action on ENaC, Triamterene has been reported to interact with other cellular targets, which may contribute to its overall pharmacological profile.

-

TGR5 Receptor Inhibition: Triamterene acts as a competitive antagonist of the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5[6]. This inhibition has been shown to dose-dependently reduce TGR5 agonist-induced glucose uptake, intracellular calcium increase, cyclic adenosine monophosphate (cAMP) production, and glucagon-like peptide-1 (GLP-1) secretion in cellular models[6].

-

Modulation of ATP-sensitive Potassium (KATP) Channels: Studies in mouse models of seizures suggest that the anticonvulsant effects of Triamterene may be mediated through the opening of ATP-sensitive potassium (KATP) channels[5]. This effect was blocked by the KATP channel blocker glibenclamide and enhanced by the KATP channel opener diazoxide[5].

Experimental Protocols

-

Objective: To determine the inhibitory activity of Triamterene and its derivatives on the epithelial sodium channel.

-

Methodology:

-

The three subunits (α, β, γ) encoding the rat epithelial Na+ channel (rENaC) are expressed in Xenopus laevis oocytes by microinjection of the corresponding cRNAs.

-

Two-electrode voltage-clamp technique is used to measure the whole-cell currents.

-

Oocytes are perfused with a control solution and then with solutions containing varying concentrations of Triamterene or its analogs.

-

The induced Na+ conductance is measured at different holding potentials and extracellular pH values to determine the IC50.

-

-

Source: Based on the description in Buscher et al., 1996[5].

-

Objective: To assess the inhibitory effect of Triamterene on TGR5 receptor activation.

-

Methodology:

-

Chinese hamster ovary (CHO-K1) cells are transfected with the TGR5 gene to express the receptor.

-

Glucose uptake is measured using a fluorescent indicator in the presence of a TGR5 agonist with and without Triamterene.

-

In NCI-H716 cells, which endogenously express TGR5, changes in intracellular calcium concentrations are measured using a fluorescent indicator like Fura-2 following treatment with a TGR5 agonist in the presence or absence of Triamterene.

-

The levels of cyclic adenosine monophosphate (cAMP) and glucagon-like peptide-1 (GLP-1) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Source: Based on the description in Niu et al., 2017[6].

Signaling Pathways and Workflows

Bemetzide: A Thiazide Diuretic

Bemetzide belongs to the thiazide class of diuretics, which are widely used for the management of hypertension and edematous states.

Mechanism of Action

The primary molecular target of thiazide diuretics, including Bemetzide, is the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) cells[1][5]. By binding to and inhibiting NCC, Bemetzide blocks the reabsorption of sodium and chloride ions from the tubular fluid[1][5]. This leads to an increase in the excretion of sodium and water, resulting in a diuretic and antihypertensive effect[2][6]. The increased distal delivery of sodium to the collecting duct promotes potassium excretion, which can lead to hypokalemia[5][7]. Thiazide diuretics also decrease urinary calcium excretion by enhancing its reabsorption in the DCT[8].

Quantitative Biological Activity of Bemetzide

Specific quantitative data for the inhibitory potency (e.g., IC50) of Bemetzide on the Na-Cl cotransporter (NCC) were not available in the reviewed literature. However, the general potency profile for the thiazide class of diuretics against the rat NCC has been established as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone[9].

Experimental Protocols

-

Objective: To determine the inhibitory activity of thiazide diuretics on the Na-Cl cotransporter.

-

Methodology:

-

A suitable cell line, such as Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney (HEK293) cells, is stably transfected to express the human NCC.

-

Cells are grown to confluency on permeable supports.

-

To measure NCC activity, a radioactive ion uptake assay is performed using 22Na as a tracer. Cells are incubated with a solution containing 22Na and varying concentrations of the test compound (e.g., Bemetzide).

-

Alternatively, a Cl- influx assay can be performed in HEK293 cells co-expressing NCC and a Cl--quenchable membrane-targeted YFP. NCC-mediated Cl- influx quenches the YFP fluorescence, and the rate of quenching is measured in the presence and absence of the inhibitor.

-

The amount of ion uptake or the change in fluorescence is measured to determine the inhibitory potency of the compound.

-

-

Source: Based on descriptions of NCC functional assays[10].

Signaling Pathways and Workflows

Conclusion

The combination of Triamterene and Bemetzide in this compound provides a potent diuretic effect through a dual mechanism of action on the renal tubules. Triamterene's specific inhibition of ENaC offers the clinical advantage of potassium conservation, counteracting the potassium-wasting effect of the thiazide component, Bemetzide, which targets the NCC. The detailed understanding of their respective molecular targets and the availability of quantitative assays are crucial for the rational design of new diuretic therapies and for optimizing the clinical use of existing medications. Further research into the secondary biological activities of these compounds may reveal novel therapeutic applications.

References

- 1. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Triamterene? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. ijcap.in [ijcap.in]

- 5. A role for ATP-sensitive potassium channels in the anticonvulsant effects of triamterene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of triamterene upon the rat kidney plasma membrane Na-K-ATP-ase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Diucomb (Triamterene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological effects of Diucomb, with a focus on its mechanism of action, pharmacokinetics, and established adverse reactions. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action

This compound's active ingredient is Triamterene. Its primary effect is on the renal system, where it functions as a potassium-sparing diuretic.[1] Triamterene has a distinct mode of action, directly inhibiting the reabsorption of sodium ions in the distal tubule of the kidney.[1] This inhibition occurs in exchange for potassium and hydrogen ions.[1] This process is independent of aldosterone secretion or antagonism, indicating a direct effect on the renal tubule.[1]

The site of action is the segment of the distal tubule that is under the control of adrenal mineralocorticoids, particularly aldosterone.[1] By blocking the sodium channels in the luminal membrane of the principal cells in this segment, this compound reduces the electrochemical gradient that drives potassium secretion into the tubular fluid. This results in the retention of potassium in the body, hence the classification "potassium-sparing."

Diagram of the Renal Tubule Action of this compound

Caption: Mechanism of this compound in the distal tubule.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism.

| Parameter | Value |

| Onset of Action | 2 to 4 hours after ingestion[1] |

| Peak Serum Levels | 30 ng/mL at 3 hours (in normal volunteers)[1] |

| Metabolism | Primarily metabolized to the sulfate conjugate of hydroxytriamterene[1] |

| Excretion | Approximately 21% of the drug is recovered in the urine within 48 hours[1] |

Most patients experience a therapeutic response to this compound on the first day of treatment.[1] It is important to note that both the plasma and urine levels of its primary metabolite significantly exceed the levels of the parent drug, Triamterene.[1]

Diagram of this compound Pharmacokinetic Pathway

Caption: Pharmacokinetic workflow of this compound.

Adverse Reactions

The administration of this compound can be associated with a range of adverse effects, though they are generally rare.[1] The most serious potential adverse effect is hyperkalemia.[1]

| System | Adverse Effects |

| Hypersensitivity | Anaphylaxis, rash, photosensitivity[1] |

| Metabolic | Hyperkalemia, hypokalemia[1] |

| Renal | Azotemia, elevated BUN and creatinine, renal stones, acute interstitial nephritis (rare), acute renal failure (rare)[1] |

| Gastrointestinal | Jaundice and/or liver enzyme abnormalities, nausea and vomiting, diarrhea[1] |

| Hematologic | Thrombocytopenia, megaloblastic anemia[1] |

| Central Nervous System | Weakness, fatigue, dizziness, headache, dry mouth[1] |

Abnormal elevation of serum potassium levels (≥ 5.5 mEq/liter) is a significant risk, particularly in patients with renal impairment, diabetes, the elderly, or the severely ill.[1] Due to the risk of uncorrected hyperkalemia being fatal, frequent monitoring of serum potassium levels is crucial.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's effects would typically involve standard methodologies in pharmacology and renal physiology. While specific proprietary study designs are not publicly available, the following represents a logical framework for key experiments.

4.1. In Vitro Assessment of Ion Channel Inhibition

-

Objective: To quantify the inhibitory effect of Triamterene on the epithelial sodium channel (ENaC).

-

Methodology:

-

Culture of renal epithelial cells (e.g., mpkCCD cells) that express ENaC.

-

Patch-clamp electrophysiology to measure the whole-cell current through ENaC.

-

Application of varying concentrations of Triamterene to the cell culture.

-

Measurement of the change in current to determine the IC50 (half-maximal inhibitory concentration).

-

4.2. In Vivo Diuretic and Electrolyte Excretion Studies in Animal Models

-

Objective: To determine the diuretic and potassium-sparing effects of this compound in a living organism.

-

Methodology:

-

Use of a suitable animal model (e.g., Sprague-Dawley rats).

-

Administration of a single oral dose of this compound.

-

Collection of urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).

-

Measurement of urine volume, sodium, and potassium concentrations using flame photometry or ion-selective electrodes.

-

Comparison of the results to a control group receiving a vehicle.

-

Diagram of a Hypothetical Experimental Workflow

Caption: Experimental workflow for this compound research.

Contraindications and Precautions

This compound is contraindicated in patients with anuria, severe or progressive kidney disease, severe hepatic disease, and pre-existing hyperkalemia.[1] Caution should be exercised in patients with congestive heart failure, renal disease, or cirrhosis, as electrolyte imbalances can be aggravated.[1] The drug may also cause a decrease in alkali reserve, potentially leading to metabolic acidosis.[1]

References

Diucomb: A Potent and Selective Modulator of the PI3K/Akt/mTOR Signaling Cascade

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Diucomb, a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide details the mechanism of action of this compound, presents key in vitro efficacy data, outlines the experimental protocols used to generate this data, and provides visual representations of the signaling pathways and experimental workflows. The information presented herein is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to evaluate and potentially utilize this compound in preclinical and clinical research settings.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling network is a crucial pathway that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately controlling cell fate. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

This compound: Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the class I PI3K enzymes. Its primary mechanism of action is the direct inhibition of the catalytic subunit of PI3K, thereby preventing the conversion of PIP2 to PIP3. This blockade of PIP3 production leads to the subsequent inactivation of the downstream signaling cascade, including the phosphorylation of Akt and mTOR. The net effect is the suppression of pro-survival and pro-proliferative signals, ultimately leading to the induction of apoptosis and inhibition of cell growth in cancer cells with a hyperactivated PI3K pathway.

Quantitative Data Summary

The following tables summarize the in vitro characterization of this compound.

Table 1: this compound Kinase Inhibitory Activity (IC50)

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 1.2 |

| PI3Kβ | 25.8 |

| PI3Kδ | 18.4 |

| PI3Kγ | 42.1 |

Table 2: Effect of this compound on Downstream Signaling in MCF-7 Cells

| Treatment (1 µM this compound) | p-Akt (Ser473) Inhibition (%) | p-S6K (Thr389) Inhibition (%) |

| 1 hour | 92 | 88 |

| 4 hours | 95 | 91 |

| 24 hours | 89 | 85 |

Table 3: In Vitro Cell Viability (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) |

| MCF-7 | Breast | E545K | 0.8 |

| PC-3 | Prostate | WT | 5.2 |

| A549 | Lung | WT | 7.8 |

| U87-MG | Glioblastoma | PTEN null | 1.5 |

Experimental Protocols

4.1. PI3K Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay quantifies the inhibitory activity of this compound against the four class I PI3K isoforms.

-

Reagents: Recombinant PI3Kα, β, δ, and γ enzymes; LanthaScreen™ Eu-anti-GST antibody; GFP-tagged PIP2 substrate; terbium-labeled anti-phospho-PIP3 antibody; ATP.

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the PI3K enzyme, GFP-PIP2 substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction and add the terbium-labeled anti-phospho-PIP3 antibody and Eu-anti-GST antibody.

-

Incubate for 30 minutes to allow for antibody binding.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis: The FRET signal is proportional to the amount of phosphorylated PIP3. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

4.2. Western Blotting for Pathway Analysis

This protocol details the assessment of this compound's effect on the phosphorylation of downstream targets in the PI3K pathway.

-

Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with 1 µM this compound or vehicle control (DMSO) for 1, 4, and 24 hours.

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

4.3. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Cell Plating: Seed cancer cells (MCF-7, PC-3, A549, U87-MG) in a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability. Calculate the IC50 values by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Logical flow from molecular action to the therapeutic potential of this compound.

Initial Toxicity Screening of Diucomb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diucomb is a combination diuretic medication consisting of Triamterene and Bemethizide. This guide provides a comprehensive overview of the initial toxicity screening of this compound, focusing on the preclinical toxicological profiles of its individual components. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential adverse effects, underlying mechanisms, and the experimental protocols used to assess the safety of this combination therapy. This document synthesizes available preclinical data to facilitate a thorough understanding of this compound's toxicological characteristics.

Introduction

This compound combines two diuretic agents with complementary mechanisms of action to achieve effective management of edema and hypertension. Triamterene is a potassium-sparing diuretic that acts on the distal renal tubules, while Bemethizide is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubules. The initial toxicity screening of such combination drugs is paramount to identify potential synergistic or additive toxicities and to establish a preliminary safety profile before advancing to clinical trials. This guide will delve into the acute, subchronic, and safety pharmacology data available for Triamterene and Bemethizide.

Quantitative Toxicity Data

The following tables summarize the available quantitative preclinical toxicity data for the individual components of this compound.

Triamterene

Table 1: Acute Oral Toxicity of Triamterene in Rodents

| Species | Strain | Sex | LD50 (mg/kg) | Observed Clinical Signs | Reference |

| Rat | - | - | 400 | - | [1] |

| Mouse | - | - | 285 | - | [1] |

Table 2: Subchronic Oral Toxicity of Triamterene in Rodents (13-week study)

| Species | Strain | Sex | Dose Levels (ppm in feed) | NOAEL (ppm) | Target Organs and Key Findings | Reference |

| Rat | F344/N | Male | 0, 150, 300, 600 | < 150 | Liver (mixed cell foci, focal hyperplasia), Adrenal Gland (cytoplasmic vacuolization) | [2] |

| Rat | F344/N | Female | 0, 150, 300, 600 | < 150 | Liver (clear cell and mixed cell foci) | [2] |

| Mouse | B6C3F1 | Male | 0, 300, 600, 1200 | 300 | Thyroid Gland (follicular cell hyperplasia) | [2] |

| Mouse | B6C3F1 | Female | 0, 300, 600, 1200 | 300 | Thyroid Gland (follicular cell hyperplasia) | [2] |

Bemethizide

No specific LD50 or NOAEL values for Bemethizide were identified in the public domain during the literature search. Thiazide diuretics as a class are generally considered to have a wide therapeutic index.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicity studies. The following sections outline typical methodologies for the preclinical safety assessment of diuretic compounds like Triamterene and Bemethizide.

Acute Oral Toxicity Study (Rodent Model)

-

Test System: Wistar rats or CD-1 mice, typically young adults, with equal numbers of males and females.

-

Dose Administration: A single oral dose of the test substance is administered via gavage. The substance is often suspended in a vehicle like corn oil.

-

Dose Levels: A limit test at 2000 mg/kg is often performed initially. If mortality occurs, a full study with at least three dose levels is conducted to determine the LD50.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days post-dosing.

-

Endpoints: The primary endpoint is the LD50 value. Gross necropsy is performed on all animals at the end of the study to identify any visible abnormalities in organs and tissues.

Subchronic Oral Toxicity Study (90-Day Rodent Model)

-

Test System: Sprague-Dawley or F344/N rats, with a sufficient number of animals per sex per group to ensure statistical power.

-

Dose Administration: The test substance is administered daily, typically mixed in the feed or via gavage, for 90 consecutive days.

-

Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The high dose is selected to induce some toxicity but not significant mortality, while the low dose is intended to be a No-Observed-Adverse-Effect Level (NOAEL).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: At termination, a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

-

Endpoints: Determination of the NOAEL, identification of target organs of toxicity, and characterization of the dose-response relationship for any adverse effects.

Safety Pharmacology Core Battery

-

Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test is conducted in rodents to evaluate potential effects on behavior, coordination, sensory-motor function, and autonomic nervous system.

-

Cardiovascular System Assessment: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure. In vitro assays, such as the hERG channel assay, are conducted to assess the potential for QT interval prolongation.

-

Respiratory System Assessment: Respiratory rate and tidal volume are measured in conscious rodents using whole-body plethysmography.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of this compound's components is essential for risk assessment and the development of safer alternatives.

Triamterene-Induced Nephrotoxicity

Triamterene can cause nephrotoxicity primarily through its low solubility and tendency to precipitate in the renal tubules, leading to crystal nephropathy and the formation of kidney stones.[3][4] This can obstruct urine flow and cause direct damage to the tubular epithelial cells.

Caption: Proposed pathway for Triamterene-induced crystalline nephropathy.

Triamterene-Induced Hypersensitivity

Though rare, Triamterene has been associated with idiosyncratic liver injury, which is likely due to a hypersensitivity reaction.[5] The exact signaling pathway is not fully elucidated but is thought to involve the formation of reactive metabolites that can act as haptens, triggering an immune response.

Caption: Hypothesized immune-mediated pathway of Triamterene hypersensitivity.

Bemethizide and Thiazide Diuretic Toxicity

The primary toxicities associated with thiazide diuretics like Bemethizide are related to their pharmacological action and include electrolyte imbalances such as hypokalemia, hyponatremia, and hypercalcemia. These disturbances can lead to various adverse effects, including muscle weakness, arrhythmias, and neurological symptoms.

Caption: Mechanism of Bemethizide-induced electrolyte imbalance and subsequent toxicity.

Conclusion

The initial toxicity screening of this compound, through the evaluation of its components Triamterene and Bemethizide, reveals a generally manageable preclinical safety profile. The primary toxicities are extensions of the pharmacological activities of the individual drugs, namely the potential for hyperkalemia and nephrotoxicity with Triamterene and electrolyte disturbances with Bemethizide. The provided experimental protocols offer a framework for conducting robust preclinical safety assessments. Further studies on the combination product are necessary to fully characterize any potential synergistic toxicities. The signaling pathway diagrams offer a visual representation of the current understanding of the mechanisms of toxicity, which can guide further mechanistic investigations and the development of safer diuretic therapies. This technical guide serves as a foundational resource for professionals involved in the development and safety evaluation of this compound and related diuretic compounds.

References

- 1. NTP Toxicology and Carcinogenesis Studies of Triamterene (CAS No. 396-01-0) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triamterene crystalline nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triamterene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Diucomb Experimental Protocol for Cell Culture: Information Not Found

Initial searches for an experimental protocol specifically named "Diucomb" for cell culture have not yielded any relevant results. This suggests that "this compound" may be a highly specialized, non-public, or potentially misspelled term for a cell culture protocol.

Extensive searches were conducted to locate application notes, experimental procedures, quantitative data, or associated signaling pathways for a "this compound" protocol. These searches, however, did not uncover any specific methodologies or data sets referred to by this name. The scientific literature and publicly available resources do not appear to contain a protocol under this designation.

Without access to the specific details of a "this compound" protocol, it is not possible to provide the requested detailed application notes, structured data tables, or diagrams of experimental workflows and signaling pathways.

For researchers, scientists, and drug development professionals seeking information on cell culture protocols, it is recommended to:

-

Verify the name: Double-check the spelling and exact name of the protocol. It is possible that "this compound" is a component of a larger protocol name, an internal laboratory designation, or a misinterpretation of another term.

-

Provide additional context: If "this compound" is associated with a specific institution, research group, publication, or commercial product, providing this information could enable a more targeted and successful search.

In the absence of specific information on the "this compound" protocol, general principles of cell culture, quantitative data analysis, and signaling pathway investigation are widely available in scientific literature and through various online resources. Should further clarifying details about the "this compound" protocol become available, a comprehensive and detailed response including the requested protocols, data tables, and visualizations can be generated.

Application Notes and Protocols for the Use of Diucomb (Bemetizide and Triamterene) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diucomb is a combination diuretic medication comprising Bemetizene, a thiazide diuretic, and Triamterene, a potassium-sparing diuretic. This combination leverages two distinct mechanisms of action to enhance diuretic and antihypertensive effects while mitigating the risk of potassium imbalance often associated with thiazide diuretics alone. These application notes provide detailed information and protocols for the utilization of this compound in preclinical animal models of hypertension and edema, aiding researchers in the evaluation of its pharmacological properties.

Bemetizide is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC), preventing the reabsorption of sodium and chloride ions back into the bloodstream. This leads to an increase in the excretion of sodium, chloride, and water, resulting in a diuretic effect and a reduction in blood volume, which contributes to its antihypertensive action.

Triamterene is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the kidney.[1][2][3] By inhibiting ENaC, Triamterene prevents sodium reabsorption at this site. This, in turn, reduces the electrochemical gradient that drives potassium secretion into the urine, thus conserving potassium.[4]

The combination of Bemetizide and Triamterene provides a synergistic effect, where Bemetizide's potent diuretic and natriuretic action is complemented by Triamterene's ability to prevent excessive potassium loss.[5]

Data Presentation

Table 1: Summary of Diuretic and Antihypertensive Effects of Bemetizide and Triamterene Combination in Rats

| Animal Model | Drug/Combination | Dose | Route of Administration | Key Findings | Reference |

| Normal and low-potassium diet rats | Bemetizide | Not specified | Not specified | Increased diuresis and natriuresis. | [6] |

| Normal and low-potassium diet rats | Triamterene | Not specified | Not specified | Increased diuresis and natriuresis. | [6] |

| Normal and low-potassium diet rats | Bemetizide + Triamterene (1:2 ratio) | Not specified | Not specified | Optimum diuretic and sodium elimination effect with potassium values within the normal range.[6] | [6] |

| Normal and low-potassium diet rats | Bemetizide + Triamterene (1:4 ratio) | Not specified | Not specified | No additional advantages over the 1:2 ratio.[6] | [6] |

| Spontaneously Hypertensive (SH) Rats | Triamterene | 3, 10, 30 mg/kg | Oral | Little to no antihypertensive effect when used alone. | [1] |

Experimental Protocols

Protocol 1: Evaluation of Diuretic and Saluretic Activity in a Rat Model

This protocol is adapted from studies evaluating the diuretic and saluretic effects of Bemetizide and Triamterene.[6][7]

Objective: To determine the effect of this compound on urine output and electrolyte excretion in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound (Bemetizide and Triamterene combination) or individual components

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Metabolic cages for urine collection

-

Analytical equipment for measuring sodium, potassium, and chloride concentrations in urine (e.g., flame photometer, ion-selective electrodes)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week prior to the experiment.

-

Fasting: 18 hours before the experiment, withdraw food but continue to provide water ad libitum.

-

Hydration: On the day of the experiment, administer a hydrating load of 0.9% saline solution (e.g., 25 mL/kg) orally to ensure a consistent state of hydration.

-

Grouping: Randomly assign animals to the following groups (n=6-8 per group):

-

Vehicle control

-

Bemetizide alone (dose range to be determined by dose-response studies)

-

Triamterene alone (dose range to be determined by dose-response studies)

-

This compound (Bemetizide:Triamterene combination, e.g., 1:2 ratio) at various doses

-

-

Drug Administration: Administer the vehicle, individual drugs, or this compound combination orally via gavage.

-

Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., 0-6 hours and 6-24 hours).

-

Measurements: For each urine sample, record the total volume. Centrifuge the urine to remove any particulate matter and analyze the supernatant for sodium, potassium, and chloride concentrations.

-

Data Analysis: Express urine volume as mL/kg body weight. Express electrolyte excretion as mEq/kg body weight. Compare the results from the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on general methodologies for evaluating antihypertensive agents in SHR models.[1][8][9][10]

Objective: To assess the effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)

-

Normotensive Wistar-Kyoto (WKY) rats as controls

-

This compound (Bemetizide and Triamterene combination)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize SHR and WKY rats for at least one week in a quiet, temperature-controlled room.

-

Baseline Blood Pressure: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to obtain stable readings. For tail-cuff measurements, ensure proper training of the animals to minimize stress-induced variations.

-

Grouping: Randomly assign SHR to the following groups (n=8-10 per group):

-

Vehicle control

-

This compound (low dose)

-

This compound (high dose)

-

A WKY control group receiving the vehicle can also be included.

-

-

Drug Administration: Administer the vehicle or this compound orally via gavage once daily for a specified period (e.g., 2-4 weeks).

-

Blood Pressure Monitoring: Measure SBP and HR at regular intervals throughout the study (e.g., weekly or bi-weekly). Measurements should be taken at the same time of day to minimize diurnal variations.

-

Final Measurements: At the end of the treatment period, record the final SBP and HR.

-

Data Analysis: Calculate the change in SBP and HR from baseline for each animal. Compare the mean changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., repeated measures ANOVA).

Mandatory Visualizations

Caption: Mechanism of action of this compound's components.

Caption: Workflow for hypertension model studies.

Caption: Workflow for diuretic activity studies.

References

- 1. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 5. lume.ufrgs.br [lume.ufrgs.br]

- 6. [Diuresis and natriuresis following application of bemeticide and triamterence in rats on normal and low-potassium diet (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Diuretic and saluretic effects of bemetizide and triamterene compared to those of their combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Diucomb dosage and administration guidelines

Disclaimer

The following Application Notes and Protocols are provided as a hypothetical example. Information regarding a specific drug named "Diucomb" is not publicly available. This document has been generated to illustrate the requested format and content for a fictional combination drug product, hypothetically composed of a diuretic and an ACE inhibitor, for research and development purposes.

Application Notes and Protocols: this compound (Hypothetical Combination Product)

Product Name: this compound (Hypothetical) Composition: A fixed-dose combination of Hydrochlorothiazide (a thiazide diuretic) and Benazepril (an angiotensin-converting enzyme inhibitor). Target Audience: Researchers, scientists, and drug development professionals. Application: For research use in preclinical and clinical studies investigating antihypertensive agents.

Introduction

This compound is a hypothetical combination product designed to investigate the synergistic effects of diuretic and renin-angiotensin system (RAS) inhibition on blood pressure regulation. Hydrochlorothiazide acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water. Benazepril is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The combined action offers a multi-faceted approach to studying hypertension.

Mechanism of Action: Signaling Pathway

The dual mechanism of this compound targets two key pathways in blood pressure regulation.

Caption: Dual mechanism of action for the hypothetical this compound.

Dosage and Administration Guidelines (Preclinical)

The following tables summarize suggested starting dosages for in vivo animal studies. These should be optimized based on the specific animal model and experimental design.

Table 1: Suggested Oral Gavage Dosages for Rodent Models

| Component | Animal Model | Dosage Range (mg/kg/day) | Vehicle Suggestion |

| Benazepril | Spontaneously Hypertensive Rat (SHR) | 5 - 20 | 0.5% Carboxymethylcellulose |

| Hydrochlorothiazide | Spontaneously Hypertensive Rat (SHR) | 10 - 30 | 0.5% Carboxymethylcellulose |

| This compound (1:2 ratio) | Spontaneously Hypertensive Rat (SHR) | 15 - 50 (Combined) | 0.5% Carboxymethylcellulose |

Pharmacokinetic Parameters (Hypothetical Data from SHR Model)

The following data represents hypothetical pharmacokinetic parameters for the active components of this compound following a single oral dose.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Benazeprilat (Active Metabolite) | Hydrochlorothiazide |

| Tmax (Time to Peak Conc.) | 1.5 hours | 2.0 hours |

| Cmax (Peak Plasma Conc.) | 850 ng/mL | 700 ng/mL |

| AUC (Area Under the Curve) | 4500 ng·h/mL | 5200 ng·h/mL |

| Half-life (t½) | 10 hours | 8 hours |

| Bioavailability | ~35% | ~70% |

Experimental Protocols

Protocol: In Vivo Antihypertensive Efficacy Study

This protocol outlines a typical experiment to assess the efficacy of this compound in a Spontaneously Hypertensive Rat (SHR) model.

Objective: To determine the effect of daily oral administration of this compound on systolic blood pressure (SBP) over a 28-day period.

Materials:

-

Spontaneously Hypertensive Rats (male, 14-16 weeks old)

-

This compound (or individual components)

-

Vehicle (0.5% Carboxymethylcellulose)

-

Oral gavage needles

-

Non-invasive tail-cuff blood pressure measurement system

-

Animal housing and care facilities

Methodology:

-

Acclimatization: Acclimatize animals to housing conditions and tail-cuff measurement procedure for 7 days.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) for all rats for 3 consecutive days.

-

Group Allocation: Randomize animals into the following groups (n=8 per group):

-

Group 1: Vehicle Control

-

Group 2: Benazepril (10 mg/kg)

-

Group 3: Hydrochlorothiazide (20 mg/kg)

-

Group 4: this compound (10 mg/kg Benazepril + 20 mg/kg Hydrochlorothiazide)

-

-

Dosing: Administer the assigned treatment via oral gavage once daily for 28 days.

-

Blood Pressure Monitoring: Measure SBP twice weekly, approximately 4 hours post-dosing.

-

Data Analysis: Calculate the change in SBP from baseline for each group. Analyze data using an appropriate statistical test (e.g., ANOVA with post-hoc analysis) to determine significance.

Caption: Experimental workflow for the in vivo antihypertensive study.

Application Notes and Protocols for In Vitro Drug Combination Assays

Introduction

The strategic combination of therapeutic agents is a cornerstone of modern pharmacology, offering the potential for enhanced efficacy, reduced toxicity, and the mitigation of drug resistance. The systematic evaluation of these combinations is critical in drug development. This document provides a detailed standard operating procedure for conducting in vitro drug combination assays. While the term "Diucomb assay" is not standard in scientific literature, this protocol outlines the universally accepted methodologies for assessing the interaction between two or more compounds, commonly referred to as drug combination studies or synergy assays.

The primary goal of these assays is to determine the nature of the interaction between drugs, which can be categorized as follows:

-

Synergy: The combined effect of the drugs is greater than the sum of their individual effects.[1][2][3]

-

Additivity: The combined effect is equal to the sum of the individual effects.[1][2]

-

Antagonism: The combined effect is less than the sum of their individual effects.[1][2][3]

These interactions are quantified using various mathematical models, with the Combination Index (CI) method by Chou-Talalay being one of the most widely accepted approaches.[4][5][6] This protocol will focus on the design, execution, and analysis of a drug combination assay using a dose-response matrix, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Principle of the Assay

The foundation of a drug combination study is the dose-response matrix, which allows for the systematic testing of various concentrations of two drugs, both individually and in combination.[7][8] By measuring a biological response (e.g., cell viability, enzyme activity) across this matrix, one can determine the effect of each drug alone and the combined effect at multiple dose levels. The observed combined effects are then compared to theoretical effects expected for additivity, which are calculated based on the individual drug dose-response curves. Deviations from this expected additive effect indicate either synergy or antagonism. The Combination Index (CI) provides a quantitative measure of this deviation.[4][5]

Experimental Workflow

The overall workflow for a drug combination assay involves several key stages, from initial single-agent dose-response determination to the final analysis of the combination data.

Caption: A flowchart illustrating the major phases of a drug combination assay.

Materials and Reagents

-

Cell Culture:

-

Adherent or suspension cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., trypan blue)

-

-

Compounds:

-

Drug A and Drug B (powder or stock solutions of known concentration)

-

Vehicle control (e.g., DMSO, ethanol, sterile water)

-

-

Assay Reagents:

-

Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)

-

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader (absorbance, fluorescence, or luminescence)

-

Hemocytometer or automated cell counter

-

Multi-channel pipette

-

Sterile 96-well or 384-well flat-bottom cell culture plates

-

Sterile reagent reservoirs

-

Sterile microcentrifuge tubes and pipette tips

-

Experimental Protocol

Part 1: Single-Agent Dose-Response and IC50 Determination

Before performing the combination assay, it is crucial to determine the potency of each drug individually. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment (for adherent cells).

-

-

Drug Preparation:

-

Prepare a 2x concentrated serial dilution series for each drug in the appropriate culture medium. It is recommended to use an 8-point dilution series.

-

-

Cell Treatment:

-

Add an equal volume of the 2x drug dilutions to the cells in the 96-well plate, resulting in a 1x final concentration.

-

Include vehicle controls and untreated controls.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the mechanism of action of the drugs (e.g., 48-72 hours).

-

-

Endpoint Measurement:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percent inhibition versus drug concentration and fit a four-parameter logistic curve to determine the IC50 for each drug.

-

Part 2: Drug Combination Assay (Dose-Response Matrix)

-

Matrix Design:

-

Based on the single-agent IC50 values, design a dose-response matrix. A common approach is to use a 6x6 or 8x8 matrix with concentrations ranging from sub-IC50 to supra-IC50 values for each drug.

-

-

Cell Seeding:

-

Seed cells in a 96-well plate as described in Part 1.

-

-

Drug Plate Preparation:

-

Prepare a separate 96-well "drug plate" containing the combination of drugs at 4x the final concentration.

-

Dispense Drug A in serial dilutions across the columns.

-

Dispense Drug B in serial dilutions down the rows.

-

The first row and first column should contain only one drug and the vehicle for the other, representing the single-agent dose-responses. The top-left well should be the vehicle control.

-

-

Cell Treatment:

-

Add an equal volume of complete medium to the cells.

-

Transfer the drug combinations from the "drug plate" to the "cell plate". This will result in a 1x final drug concentration.

-

-

Incubation and Endpoint Measurement:

-

Incubate and perform the endpoint assay as described in Part 1.

-

Data Analysis and Presentation

1. Raw Data and Percent Inhibition

The raw data from the microplate reader should be organized in a matrix format. The percent inhibition for each combination is calculated as follows:

% Inhibition = 100 * (1 - (Signal_treated - Signal_background) / (Signal_vehicle - Signal_background))

| Drug A (nM) | Drug B (nM) | Absorbance | % Inhibition |

| 0 | 0 | 1.25 | 0.0 |

| 10 | 0 | 1.05 | 16.0 |

| 0 | 20 | 0.98 | 21.6 |

| 10 | 20 | 0.45 | 64.0 |

| ... | ... | ... | ... |